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Compound of Interest

Compound Name: Arsenic trifluoride

Cat. No.: B1585507

For Researchers, Scientists, and Semiconductor Professionals

These application notes provide a comprehensive overview of the use of Arsenic Trifluoride
(AsFs) as a source material for arsenic ion implantation, a critical process in semiconductor
device fabrication. The information is intended for researchers, scientists, and professionals
involved in semiconductor manufacturing and materials science.

Introduction to Arsenic Trifluoride for lon
Implantation

Arsenic is a standard n-type dopant for silicon, used to create charge carriers (electrons) and
thereby modify the electrical conductivity of the semiconductor material. lon implantation is the
primary method for introducing arsenic atoms into the silicon lattice with high precision in terms
of dose and depth.[1] Arsenic trifluoride (AsFs) is one of the precursor gases used as a
source of arsenic ions in ion implanters.[2]

While arsine (AsHs) is also a common arsenic source, AsFs offers an alternative with different
handling and performance characteristics. The choice between these sources can depend on
factors such as desired beam characteristics, equipment compatibility, and safety protocols.

Physical and Chemical Properties of Arsenic
Trifluoride
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A thorough understanding of the properties of AsFs is essential for its safe and effective use.

Property Value

Chemical Formula AsFs

Molar Mass 131.92 g/mol
Appearance Colorless, oily liquid
Boiling Point 60.4 °C

Hazards Highly toxic, corrosive

Applications in Semiconductor Doping

The primary application of arsenic trifluoride in this context is the n-type doping of silicon
wafers. This is a fundamental step in the fabrication of various electronic components,
including:

o CMOS Transistors: Forming the source and drain regions of NMOS transistors.
 Bipolar Junction Transistors (BJTs): Creating the emitter and collector regions.
» Buried Layers: Producing highly doped subterranean layers in the silicon substrate.

Arsenic is often preferred over other n-type dopants like phosphorus for applications requiring
shallow junctions due to its lower diffusion rate in silicon, which allows for better control of the
dopant profile.

Quantitative Data for Arsenic Implantation

The following tables summarize typical parameters and resulting properties for arsenic ion
implantation. While this data is not exclusively for an AsFs source, it provides a general
reference for the process. Specific results with an AsFs source are expected to be within these
ranges, though ion source performance may vary.

Table 1: Typical Arsenic lon Implantation Parameters
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Parameter Typical Range Application

Shallow junctions (low energy)

Energy 1 keV - 200 keV )
to deep wells (high energy)
Threshold voltage adjust (low

Dose 1x10%3 - 5x10%> atoms/cm? dose) to source/drain formation
(high dose)

Tilt Angle 7° To minimize ion channeling

) Dopant activation and damage
Annealing Temperature 900°C - 1100°C

repair

Table 2: Sheet Resistance for Arsenic Implanted in Silicon (Post-Annealing)

Implant Dose Implant Energy Annealing Resulting Sheet
(atoms/cm?) (keV) Conditions Resistance (Q/sq)
1x10t° 5 RTA, 1050°C, 10s ~100 - 150

Varies with anneal
5x1014 20 Furnace Anneal )

time and temp

Varies with anneal
2x10%5 20 Furnace Anneal

time and temp

Note: RTA stands for Rapid Thermal Annealing. Sheet resistance is a critical parameter that is

inversely proportional to the conductivity of the doped layer.[3]

Experimental Protocols
Safety Protocol for Handling Arsenic Trifluoride

WARNING: Arsenic trifluoride is extremely toxic and corrosive. All handling must be
performed in a controlled environment by trained personnel.

o Gas Cabinet: AsFs cylinders must be housed in a certified gas cabinet with a proper exhaust

ventilation system and leak detection.
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» Personal Protective Equipment (PPE): Self-contained breathing apparatus (SCBA),
chemical-resistant gloves, and a full-body suit should be worn when handling AsFs cylinders
or performing maintenance on gas lines.[4][5]

o Leak Detection: Continuous monitoring for AsFs leaks is mandatory in the gas cabinet and
around the ion implanter.

o Emergency Response: An emergency response plan must be in place, including procedures
for gas leaks, spills, and personnel exposure. Emergency showers and eyewash stations
must be readily accessible.[6]

Protocol for N-type Doping of Silicon using an AsFs
Source

This protocol outlines the general steps for performing an arsenic ion implantation using an ion
implanter equipped with an AsFs gas source.

Equipment:

High-current or medium-current ion implanter

¢ Arsenic trifluoride (AsFs) gas source cylinder

« Silicon wafers (p-type)

o Post-implantation annealing system (e.g., RTA or furnace)

o Metrology tools for measuring sheet resistance and dopant profiles (e.g., four-point probe,
SIMS)

Procedure:
e System Preparation:
o Ensure the ion implanter is in a stable, high-vacuum state.

o Verify the integrity of the AsFs gas delivery system and check for leaks.
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o Load the silicon wafers into the implanter's end station.

e lon Source Operation:
o Introduce AsFs gas into the ion source chamber at a controlled flow rate.
o Initiate a plasma in the ion source to ionize the AsFs molecules.
o Extract the ions from the source using an extraction voltage.
e lon Beam Tuning:
o Use the mass analyzer magnet to select the desired arsenic ion species (e.g., 7>As™).
o Accelerate the ions to the target energy.
o Focus and steer the ion beam to ensure uniformity across the wafer.
e Implantation:

o Scan the ion beam across the wafer surface or mechanically scan the wafer through a
stationary beam.

o Monitor the ion current to accurately control the implanted dose.
o Terminate the implantation once the target dose is reached.

o Post-Implantation Annealing:
o Transfer the implanted wafers to an annealing system.

o Perform a high-temperature anneal (e.g., RTA at 1050°C for 10 seconds) to activate the
implanted arsenic atoms and repair crystal damage.[7]

e Characterization:

o Measure the sheet resistance of the doped layer using a four-point probe.
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o Analyze the arsenic concentration versus depth profile using Secondary lon Mass
Spectrometry (SIMS).

Visualizations
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Workflow for arsenic ion implantation using an AsFs source.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1585507?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Input Parameters

Implant Dose 'S Sheet Resistance

Resulting Properties

Annealing Temperature :

Dopant Activation

Implant Energy Junction Depth

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Arsenic Trifluoride
in lon Implantation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585507#ion-implantation-applications-of-arsenic-
trifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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